2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Overview
Description
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines a tetrazole ring, a pyridine ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the 2,4-dimethylphenyl group. The final steps involve the formation of the pyridine ring and the addition of the cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE: shares structural similarities with other tetrazole and pyridine derivatives.
2,4-Dimethylphenyl derivatives: Compounds with similar phenyl groups may exhibit comparable chemical properties.
Tetrazole derivatives: These compounds often have similar reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-11-5-6-16(13(3)7-11)24-17(21-22-23-24)10-25-18-15(9-19)12(2)8-14(4)20-18/h5-8H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWQHZYLPJNSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=C(C(=CC(=N3)C)C)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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